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An In-depth Overview for Researchers and Drug Development Professionals

Abstract

Dapiglutide (ZP-7570) is a novel, long-acting dual agonist of the glucagon-like peptide-1 (GLP-
1) and glucagon-like peptide-2 (GLP-2) receptors, currently under investigation by Zealand
Pharma for the treatment of obesity and obesity-related comorbidities.[1][2] This technical
guide provides a comprehensive overview of the discovery and development of Dapiglutide,
detailing its mechanism of action, preclinical and clinical findings, and the experimental
protocols utilized in its evaluation. The document is intended for researchers, scientists, and
professionals in the field of drug development.

Introduction: The Rationale for a Dual GLP-1/GLP-2
Agonist

Obesity is a complex metabolic disorder characterized by excessive adiposity and is associated
with a range of comorbidities, including type 2 diabetes, cardiovascular disease, and non-
alcoholic steatohepatitis (NASH).[2] Glucagon-like peptide-1 (GLP-1) receptor agonists have
emerged as a cornerstone of obesity treatment, primarily through their effects on appetite
suppression and glucose homeostasis.[3] However, a growing body of evidence suggests that
low-grade systemic inflammation, originating from increased intestinal permeability ("leaky gut”)
associated with obesity, plays a crucial role in the pathogenesis of its comorbidities.[1]
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Glucagon-like peptide-2 (GLP-2) is an intestinal growth factor that enhances the integrity of the
gut barrier. By combining the established weight-loss effects of GLP-1 agonism with the gut
barrier-enhancing and anti-inflammatory properties of GLP-2 agonism, Dapiglutide represents
a first-in-class therapeutic approach aimed at not only inducing weight loss but also addressing
the underlying inflammatory component of obesity-related diseases.

Mechanism of Action: Dual Agonism and Biased
Signaling

Dapiglutide is a synthetic peptide designed to activate both the GLP-1 and GLP-2 receptors.
In vitro studies have elucidated its binding affinities and functional activity at these receptors,
revealing a nuanced signaling profile.

Receptor Binding and In Vitro Pharmacology

Dapiglutide has been shown to bind to both human GLP-1 and GLP-2 receptors, with a higher
potency for the GLP-1 receptor. A key characteristic of Dapiglutide's action at the GLP-1
receptor is its biased signaling. While it acts as a full agonist for the G-protein-mediated cyclic
AMP (cAMP) signaling pathway, it demonstrates a significantly blunted response in recruiting 3-
arrestin-2. This biased agonism is hypothesized to contribute to a prolonged signaling effect
and may be associated with improved metabolic outcomes.

Parameter GLP-1 Receptor GLP-2 Receptor Reference

Binding Affinity (nM) 38 102

Table 1: In Vitro Receptor Binding Affinity of Dapiglutide

Signaling Pathways

Dapiglutide's dual agonism results in the activation of two distinct, yet complementary,
signaling pathways.
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Caption: Dapiglutide dual signaling pathways.
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Preclinical Development

Preclinical studies in animal models were crucial in establishing the proof-of-concept for
Dapiglutide's dual mechanism of action and its therapeutic potential.

Murine Model of Short Bowel Syndrome

In a murine model of short bowel syndrome, Dapiglutide demonstrated significant therapeutic
effects. The study highlighted the synergistic benefits of combined GLP-1 and GLP-2 receptor
agonism.

Key Findings:

Improved Glucose Tolerance: Dapiglutide significantly improved oral glucose tolerance.

o Reduced Intestinal Transit Time: The compound effectively reduced the transit time of
intestinal contents.

o Promoted Intestinal Growth: Dapiglutide led to a notable increase in intestinal villus height
and overall intestinal length.

o Body Weight Recovery: The treatment promoted body weight recovery in the mouse model.

o Reduced Stool Water Loss: Dapiglutide was associated with a decrease in stool water
content.

These findings provided strong evidence for Dapiglutide's potential in conditions characterized
by intestinal insufficiency and malabsorption.

Clinical Development

Dapiglutide has progressed through Phase 1 clinical trials, demonstrating promising safety,
tolerability, and efficacy in humans.

Phase 1a Single Ascending Dose (SAD) and Multiple
Ascending Dose (MAD) Trial (NCT04612517)
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This initial trial in healthy volunteers established the safety and pharmacokinetic profile of

Dapiglutide.
Parameter Result Reference
Half-life Approximately 120-129 hours

_ _ Linear dose-response for
Dose Proportionality o
pharmacokinetic parameters

Well-tolerated; most common
Safety adverse events were

gastrointestinal

] Up to 4.5% mean body weight
Body Weight Loss (4 weeks) |
0ss

Table 2: Key Outcomes from the Phase 1a Trial (NCT04612517)

Phase 1b Multiple Ascending Dose (MAD) Trial

This two-part trial further evaluated the safety and efficacy of Dapiglutide in participants with a
higher baseline BMI.

Part 1:

e Duration: 13 weeks

» Participants: 54 individuals with a median baseline BMI of 30.0 kg/m 2.
o Key Finding: Up to 8.3% placebo-adjusted mean body weight reduction.
Part 2:

o Duration: 28 weeks

» Participants: 30 individuals with a median baseline BMI of 28.8 kg/m 2.

o Key Finding: 11.6% mean body weight reduction from baseline.
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Median
. Key
. . Number of Baseline i
Trial Phase Duration o Efficacy Reference
Participants BMI ( kg/m
2 Outcome
Up to 8.3%
placebo-
Phase 1b .
13 weeks 54 30.0 adjusted
(Part 1) ]
mean weight
loss
11.6% mean
Phase 1b )
28 weeks 30 28.8 weight loss
(Part 2)

from baseline

Table 3: Summary of Phase 1b Clinical Trial Results for Dapiglutide

DREAM Trial (NCT05788601)

This ongoing investigator-initiated, proof-of-concept trial is designed to further assess the
weight loss potential of Dapiglutide in obese individuals.

» Design: Randomized, double-blind, placebo-controlled, parallel-group.
o Participants: 54 obese individuals (BMI = 30 kg/m 2).

o Treatment Arms: Dapiglutide 4 mg, Dapiglutide 6 mg, or placebo administered
subcutaneously once weekly for 12 weeks.

Experimental Protocols

This section provides an overview of the methodologies for key in vitro assays used in the
characterization of Dapiglutide.

In Vitro Assays: Workflow
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Caption: Workflow for in vitro characterization of Dapiglutide.
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Receptor Binding Assays

o Objective: To determine the binding affinity of Dapiglutide to the human GLP-1 and GLP-2
receptors.

e Cell Line: COS-7 cells recombinantly expressing the human GLP-1 or GLP-2 receptor.

e Methodology:

o

Cell membranes are prepared from the transfected COS-7 cells.

o Membranes are incubated in a competitive binding assay with a fixed concentration of a
radiolabeled ligand (e.qg., 2°I-GLP-1 or 125|-GLP-2) and increasing concentrations of
unlabeled Dapiglutide.

o The reaction is allowed to reach equilibrium.
o Bound and free radioligand are separated by filtration.
o The amount of bound radioactivity is quantified using a gamma counter.

o The concentration of Dapiglutide that inhibits 50% of the specific binding of the
radioligand (IC50) is determined by non-linear regression analysis.

o The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff
equation.

cAMP Formation Assay

» Objective: To measure the functional potency of Dapiglutide in activating the Gs-cAMP
signaling pathway.

e Cell Line: HEK293 cells expressing the human GLP-1 receptor.
o Methodology:
o HEK?293 cells are seeded in microplates.

o Cells are stimulated with increasing concentrations of Dapiglutide for a defined period.
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o The stimulation is terminated, and the cells are lysed.

o The intracellular cAMP concentration is quantified using a commercially available assay
kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

o Adose-response curve is generated, and the half-maximal effective concentration (EC50)
is calculated to determine the potency of Dapiglutide.

o For kinetic analysis, CAMP levels are monitored over an extended period (e.g., up to 12
hours).

B-Arrestin Recruitment Assay

o Objective: To assess the ability of Dapiglutide to induce the recruitment of 3-arrestin to the
activated GLP-1 receptor.

e Cell Line: HEK293 cells.
o Methodology:

o A commercially available B-arrestin recruitment assay system, such as the PathHunter®
assay, is utilized.

o This system typically employs cells co-expressing the target receptor fused to a small
enzyme fragment and (-arrestin fused to the larger, complementing enzyme fragment.

o Upon agonist-induced receptor activation and subsequent (-arrestin recruitment, the two
enzyme fragments come into proximity, forming an active enzyme.

o A substrate is added, and the resulting chemiluminescent or fluorescent signal is
measured.

o A dose-response curve is generated to determine the EC50 for B-arrestin recruitment.

Conclusion and Future Directions

Dapiglutide is a promising, first-in-class dual GLP-1/GLP-2 receptor agonist with a unique
mechanism of action that addresses both weight loss and the underlying inflammation
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associated with obesity. Preclinical and early-phase clinical data have demonstrated its
potential to induce significant weight loss with a favorable safety profile. The biased signaling at
the GLP-1 receptor may offer additional therapeutic advantages.

The ongoing and planned later-stage clinical trials will be critical in further defining the efficacy
and safety of Dapiglutide and its potential role in the management of obesity and its
comorbidities. Future research should continue to explore the long-term effects of dual GLP-
1/GLP-2 agonism on inflammatory markers, cardiovascular outcomes, and overall metabolic
health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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